

Assessing the Specificity of Fenpiverinium's Antimuscarinic Action: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Fenpiverinium**

Cat. No.: **B1207433**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

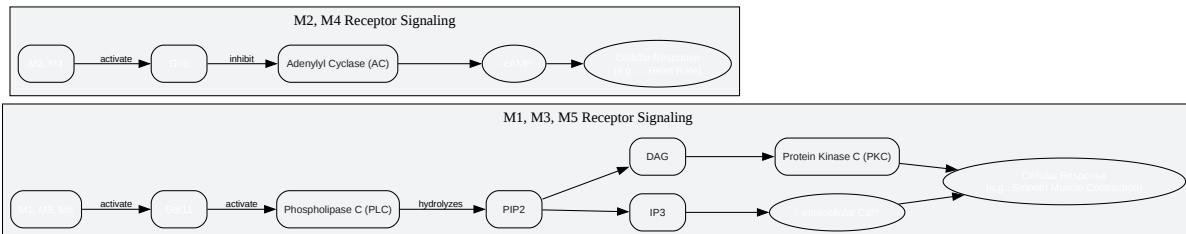
This guide provides a comparative assessment of the antimuscarinic action of **Fenpiverinium** against a range of alternative antimuscarinic agents. Due to the limited availability of specific quantitative binding data for **Fenpiverinium** in the public domain, this guide focuses on providing a detailed comparison of well-characterized alternatives to offer a framework for evaluating its potential specificity. The information presented is intended to support research and development efforts in the field of pharmacology and drug discovery.

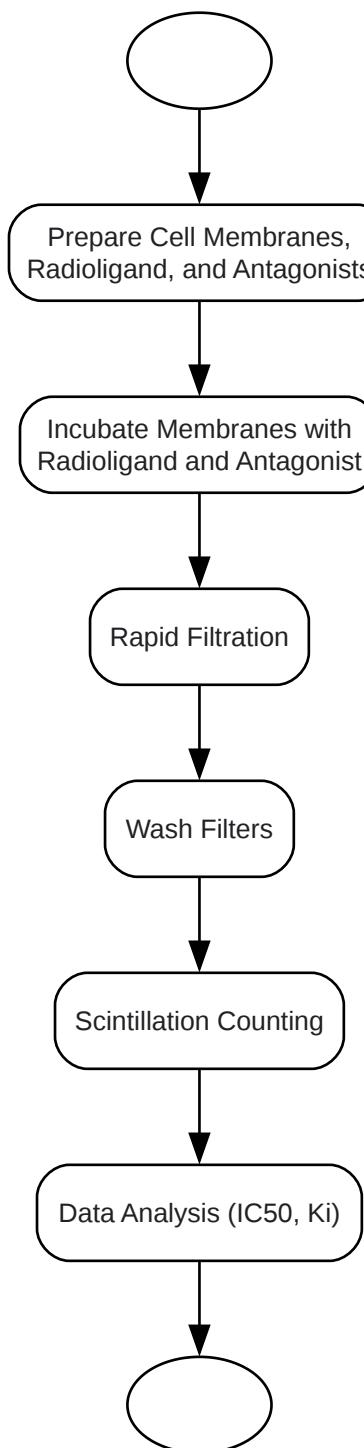
Fenpiverinium is a quaternary ammonium compound recognized for its anticholinergic and antispasmodic properties.^{[1][2][3]} It functions as a competitive antagonist at muscarinic acetylcholine receptors, with a particular emphasis on the M3 subtype, which is predominantly located on smooth muscle cells.^{[2][3]} By blocking the action of acetylcholine, **Fenpiverinium** inhibits nerve impulses responsible for pain and muscular contractions, making it effective as an antispasmodic agent.^{[1][2]} However, a detailed quantitative profile of its binding affinity across all five muscarinic receptor subtypes (M1-M5) is not readily available in published literature.

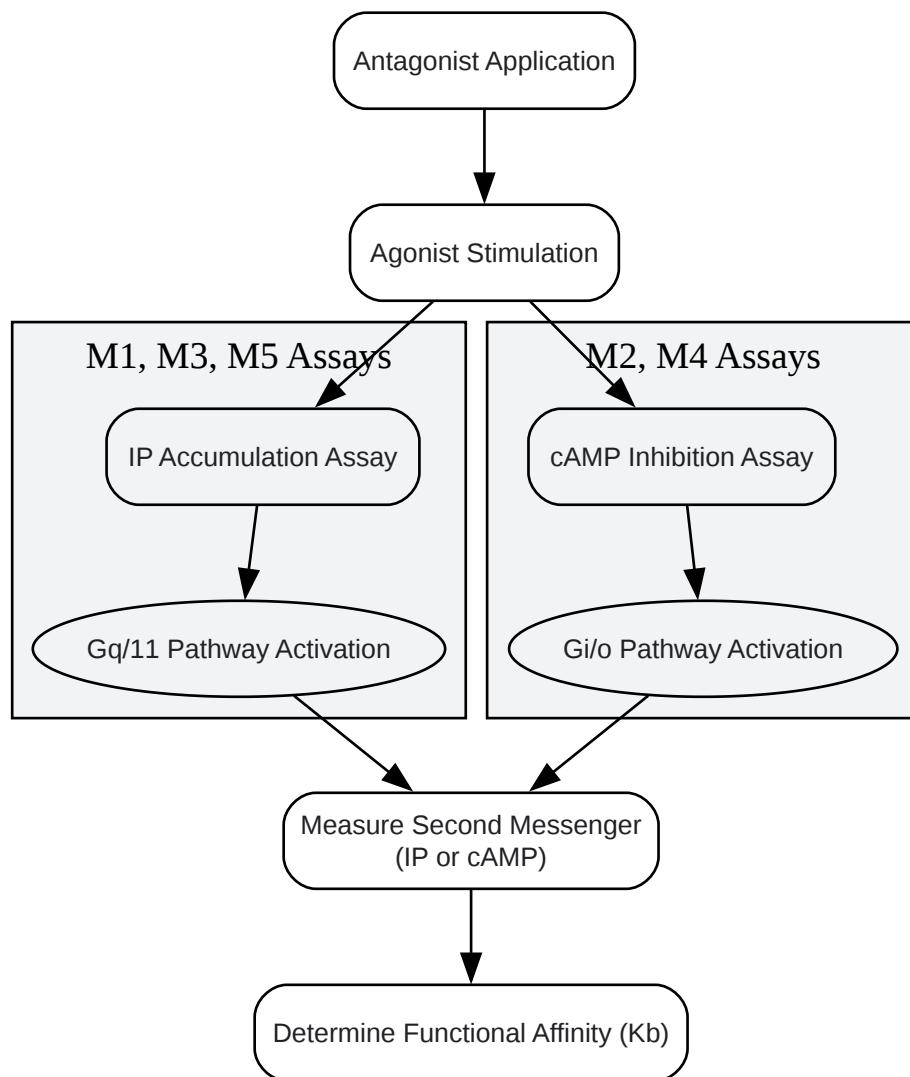
Comparative Analysis of Muscarinic Receptor Antagonists

To contextualize the potential specificity of **Fenpiverinium**, this section provides a quantitative comparison of the binding affinities (Ki values) of several established antimuscarinic agents for

the five human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.


Antagonist	M1 Ki (nM)	M2 Ki (nM)	M3 Ki (nM)	M4 Ki (nM)	M5 Ki (nM)	Predominant Selectivity
Atropine	2.22	4.32	4.16	2.38	3.39	Non-selective
Scopolamine	0.83	5.3	0.34	0.38	0.34	Non-selective
Oxybutynin	~20 (pKi 8.7)	~158 (pKi 7.8)	~12.6 (pKi 8.9)	~100 (pKi 8.0)	~398 (pKi 7.4)	M1/M3 > M2/M4/M5
Tolterodine	~1.58 (pKi 8.8)	~10 (pKi 8.0)	~3.16 (pKi 8.5)	~200 (pKi 7.7)	~200 (pKi 7.7)	Non-selective (slight M1/M3 preference)
Darifenacin	6.3 (pKi 8.2)	398.1 (pKi 7.4)	0.79 (pKi 9.1)	501.2 (pKi 7.3)	10 (pKi 8.0)	M3 selective
Solifenacin	26	170	12	110	31	M3 > M1/M5 > M2/M4
Tiotropium	High Affinity	Lower Affinity	High Affinity	-	-	M1/M3 selective
Glycopyrrolate	~0.5-3.6	~0.5-3.6	~0.5-3.6	-	-	Non-selective (M1-M3)
Pirenzepine	High Affinity (Ki ~10-20 nM)	Low Affinity (Ki > 300 nM)	Low Affinity	-	-	M1 selective
Methocramine	-	High Affinity	-	-	-	M2 selective


4-DAMP	-	-	High Affinity	-	-	M3 selective
AF-DX 116	417	64	786	211	5130	M2 selective


Note: Ki values are compiled from multiple sources and may vary depending on the experimental conditions. pKi values have been converted to nM for consistency where possible.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G protein-coupled receptors (GPCRs) that mediate diverse physiological effects. Their signaling pathways are primarily determined by the type of G protein they couple with.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. macsenlab.com [macsenlab.com]
- 2. rxhive.zynapte.com [rxhive.zynapte.com]
- 3. Fenpiverinium Bromide [benchchem.com]

- To cite this document: BenchChem. [Assessing the Specificity of Fenpiverinium's Antimuscarinic Action: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1207433#assessing-the-specificity-of-fenpiverinium-s-antimuscarinic-action>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com